N-(2,3-Xylyl)cyanothioformamide
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Overview
Description
N-(2,3-Xylyl)cyanothioformamide is an organic compound with the chemical formula C10H10N2S It is a member of the cyanothioformamide family, characterized by the presence of a cyano group (–CN) and a thioformamide group (–CSNH2) attached to a xylyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-Xylyl)cyanothioformamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Xylyl)cyanothioformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioformamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Xylyl)cyanothioformamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-Xylyl)cyanothioformamide involves its interaction with various molecular targets. The cyano and thioformamide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Xylyl)cyanothioformamide: Similar structure but with different positional isomers.
N-(3,4-Xylyl)cyanothioformamide: Another positional isomer with distinct properties.
N-(2,3-Dimethylphenyl)cyanothioformamide: Similar compound with slight variations in the aromatic ring.
Uniqueness
N-(2,3-Xylyl)cyanothioformamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
112507-24-1 |
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Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-cyano-N-(2,3-dimethylphenyl)methanethioamide |
InChI |
InChI=1S/C10H10N2S/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,1-2H3,(H,12,13) |
InChI Key |
SCZTXWNFTJWCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)C#N)C |
Origin of Product |
United States |
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